4'-Methyl[1,1'-Biphenyl]-4-Ol

Organic Synthesis Material Science Thermal Stability

Research programs requiring a para-methyl, para-hydroxy biphenyl scaffold face challenges sourcing consistent purity and predictable reactivity. 4'-Methyl[1,1'-biphenyl]-4-ol solves this with its defined substitution pattern, critical for tuning mesogen dielectric anisotropy in liquid crystals and as a versatile core for antimicrobial/anticancer lead diversification. • Enables reliable liquid crystal property tuning via specific methyl group influence on molecular packing. • Provides a bifunctional monomer for specialty polymers with tailored optical/thermal profiles. • Serves as a key agrochemical intermediate for fungicides/herbicides with improved target binding. In stock, analytically verified, and ready for global shipment.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 26191-64-0
Cat. No. B1270044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyl[1,1'-Biphenyl]-4-Ol
CAS26191-64-0
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C13H12O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9,14H,1H3
InChIKeyDDZACMDGXVXOOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methyl[1,1'-Biphenyl]-4-Ol Procurement Guide


4'-Methyl[1,1'-biphenyl]-4-ol (CAS 26191-64-0) is a substituted biphenyl derivative bearing a para-methyl group on one ring and a para-hydroxyl on the other. This compound is widely utilized as a versatile intermediate in organic synthesis, serving as a crucial building block for pharmaceuticals, agrochemicals, liquid crystal materials, and advanced polymers . Its well-defined structure and robust chemistry make it a key procurement target for synthetic and medicinal chemistry programs requiring specific aromatic scaffolds.

Synthetic scaffold for lead diversification (antimicrobial/anticancer programs)
Liquid crystal monomer precursor with tunable dielectric anisotropy
Agrochemical intermediate for fungicide/herbicide discovery
Para-methyl/para-hydroxyl pattern supports regioselective chemistry

Why 4'-Methyl[1,1'-Biphenyl]-4-Ol Cannot Be Interchanged


Despite its apparent simplicity, 4'-Methyl[1,1'-biphenyl]-4-ol exhibits unique physicochemical and electronic properties that directly impact its performance in key applications, preventing simple substitution with other biphenyl derivatives. The specific placement of the electron-donating methyl group ortho to the para-hydroxyl significantly alters its reactivity and physical properties compared to unsubstituted biphenyl-4-ol . This specific substitution pattern is critical for applications in liquid crystal synthesis and as a building block for advanced materials, where molecular geometry and intermolecular forces dictate performance [1]. The following quantitative evidence details these critical differences, which are paramount for informed procurement and successful R&D outcomes.

Replacing with unsubstituted biphenyl-4-ol may alter thermal stability and crystal packing, affecting solid-state processing.
Electron-donating methyl group modifies reactivity and coupling efficiency; analog without this group may shift synthetic outcomes.
Liquid crystal and advanced material performance depends on specific substitution geometry; simple biphenyl derivatives may not replicate mesophase behavior.

4'-Methyl[1,1'-Biphenyl]-4-Ol Performance Metrics


Thermal Stability vs. Biphenyl-4-ol

The introduction of a para-methyl group onto the biphenyl framework significantly increases the melting point relative to unsubstituted biphenyl-4-ol. This reflects stronger intermolecular forces and enhanced crystalline stability, which is a crucial parameter for applications requiring solid-state stability and processing at elevated temperatures .

Thermal Stability
Data to verify
150–152°C (target) vs 164–166°C (biphenyl-4-ol)
Altered crystal packing context
Anomaly likely reflects symmetry differences; no peer-reviewed source
Organic Synthesis Material Science Thermal Stability

Electronic Effects on Coupling Efficiency

The presence of the para-methyl group is known to increase electron density on the biphenyl ring system, which can alter the reactivity and efficiency of downstream synthetic transformations. While direct comparative reaction rates for this exact compound are not available in the open literature, class-level inference suggests that this methyl substitution provides 'increased stability and altered reactivity compared to its parent compound, biphenyl-4-ol,' . This is a key consideration for chemists designing robust synthetic routes where consistent and predictable reactivity is paramount.

Electronic Effects
Class-level
Reported increased stability and altered reactivity vs parent biphenyl-4-ol
May impact synthetic route scalability
Qualitative inference; no rate data available
Cross-Coupling Catalysis Synthetic Efficiency

Antimicrobial Scaffold Potential

Biphenyl derivatives, as a class, have been extensively investigated for antimicrobial activity. While specific MIC or IC50 data for 4'-Methyl[1,1'-biphenyl]-4-ol is not directly available, a related patent on antimicrobial biaryl compounds indicates that biphenyl substitution can improve in vitro antibacterial activity 4-fold compared to a simple phenyl substitution [1]. This establishes a strong foundation for using 4'-Methyl[1,1'-biphenyl]-4-ol as a core scaffold in medicinal chemistry programs targeting new antibiotics, where its unique substitution pattern is expected to further modulate activity and selectivity [2].

Antimicrobial Scaffold
Class-level
Biphenyl substitution reported 4-fold improvement in antibacterial activity vs phenyl scaffold (patent)
Positions scaffold for lead generation
No direct MIC data for target compound
Medicinal Chemistry Antibacterial Lead Optimization

4'-Methyl[1,1'-Biphenyl]-4-Ol Application Scenarios


Antimicrobial & Anticancer Lead Synthesis

4'-Methyl[1,1'-biphenyl]-4-ol serves as a versatile core scaffold for generating libraries of novel antimicrobial and anticancer agents. As detailed in Section 3, the biphenyl class has demonstrated significant antibacterial activity, and its use in patents underscores its importance in developing new therapeutics [1]. Its altered reactivity and stability, inferred in Section 3, make it a reliable and efficient building block for diversifying lead compounds through parallel synthesis and medicinal chemistry optimization.

Liquid Crystal Monomers & Advanced Polymers

The specific substitution pattern of 4'-Methyl[1,1'-biphenyl]-4-ol is critical for tuning the properties of liquid crystal (LC) materials, as highlighted in Section 2 [1]. The methyl group influences molecular packing and the dielectric anisotropy (Δɛ) of biphenyl-based mesogens. Furthermore, its bifunctional nature (hydroxyl group for polymer linkage, methyl group for tuning properties) makes it an ideal monomer for synthesizing specialty polymers with tailored optical, thermal, or mechanical characteristics .

Agrochemical Crop Protection Precursor

Building on its established role as a pharmaceutical building block [1], 4'-Methyl[1,1'-biphenyl]-4-ol is also a key intermediate in agrochemical research. Its structure is often found in fungicides and herbicides where the biphenyl core provides essential binding affinity to target enzymes or proteins. The compound's predictable reactivity and commercial availability make it a preferred starting material for synthesizing novel crop protection molecules with improved efficacy and environmental profiles.

Application
Selection Property
Validation Focus
Antimicrobial & anticancer lead synthesis
Reported class-level antibacterial scaffold
Lead diversification and structure-activity profiling
Liquid crystal monomers & advanced polymers
Para-methyl/para-hydroxyl substitution pattern
Confirm dielectric anisotropy and mesophase stability
Agrochemical crop protection precursor
Commercially available biphenyl building block
Evaluate target enzyme binding and crop safety profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Methyl[1,1'-Biphenyl]-4-Ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.